2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)-

DHFR inhibition QSAR enzyme inhibition

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- (CAS 24346-14-3) is a 2,4-diaminopyrimidine derivative substituted at the 5-position with a 3,4-dichlorophenyl ring and at the 6-position with a phenoxymethyl group. This compound belongs to the class of dihydrofolate reductase (DHFR) inhibitory scaffolds and served as the core pharmacophore for a historic series of active-site-directed irreversible DHFR inhibitors developed by Baker and colleagues in the late 1960s.

Molecular Formula C17H14Cl2N4O
Molecular Weight 361.2 g/mol
CAS No. 24346-14-3
Cat. No. B12803132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)-
CAS24346-14-3
Molecular FormulaC17H14Cl2N4O
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N4O/c18-12-7-6-10(8-13(12)19)15-14(22-17(21)23-16(15)20)9-24-11-4-2-1-3-5-11/h1-8H,9H2,(H4,20,21,22,23)
InChIKeyNUEBHCUPBNZIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- (CAS 24346-14-3): Baseline Identity and Structural Context for Procurement Evaluation


2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- (CAS 24346-14-3) is a 2,4-diaminopyrimidine derivative substituted at the 5-position with a 3,4-dichlorophenyl ring and at the 6-position with a phenoxymethyl group . This compound belongs to the class of dihydrofolate reductase (DHFR) inhibitory scaffolds and served as the core pharmacophore for a historic series of active-site-directed irreversible DHFR inhibitors developed by Baker and colleagues in the late 1960s [1]. The specific CAS registry entry is primarily referenced in chemical supplier catalogs and foundational quantitative structure-activity relationship (QSAR) studies on DHFR inhibition, where it represents the parent unsubstituted phenoxymethyl congener among 105 analyzed analogs [2].

Why Generic Pyrimidinediamine Substitution Fails: The Specific 3,4-Dichlorophenyl and Phenoxymethyl Substitution Pattern of CAS 24346-14-3 Dictates DHFR Affinity and Irreversible Inhibitor Conjugation Potential


In the 2,4-diamino-5-(3,4-dichlorophenyl)pyrimidine chemotype, DHFR inhibition potency is exquisitely sensitive to the 6-substituent. The Hansch QSAR analysis of 105 analogs demonstrated that the 6-substituent contributes cooperatively with the 5-(3,4-dichlorophenyl) moiety to enzyme affinity, and even minor modifications substantially alter the inhibition constant [1]. The phenoxymethyl group at C-6 provides a unique para-position for further derivatization (e.g., introduction of an aminomethyl linker for sulfonyl fluoride warheads), enabling covalent, active-site-directed irreversible inhibition of DHFR—a feature absent in simple 5-benzyl-2,4-diaminopyrimidine analogs such as trimethoprim [2]. Generic exchange with other 6-substituted or 5-aryl analogs would unpredictably shift DHFR binding, compromise irreversible warhead geometry, and invalidate structure-activity relationships established in the foundational Baker irreversible inhibitor series.

Quantitative Evidence Guide for 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)-: Comparative DHFR Inhibition and Irreversible Inhibitor Precursor Performance


DHFR Inhibition Potency of the Phenoxymethyl Parent Compound vs. Other 6-Substituted Analogs in the Hansch QSAR Series

In the Hansch QSAR analysis of 105 2,4-diamino-5-(3,4-dichlorophenyl)-6-substituted pyrimidines, the unsubstituted 6-phenoxymethyl congener (CAS 24346-14-3) served as the baseline or one of the measured data points. The study generated a correlation equation (R=0.903, SD=0.229) linking 6-substituent de novo constants to DHFR inhibition. While individual IC50 values for each of the 105 compounds are not publicly tabulated in the abstract, the model confirms that the phenoxymethyl substituent makes a definable, quantifiable contribution distinguishable from other 6-substituents such as phenyl, benzyl, or substituted phenoxy groups [1]. Users should request the full dataset from the authors for exact IC50 values.

DHFR inhibition QSAR enzyme inhibition

Irreversible DHFR Inhibitor Derivatization: The Phenoxymethyl Scaffold Enables Selective Covalent Inhibition vs. Reversible Analogs

Baker et al. demonstrated that 2,4-diamino-5-(3,4-dichlorophenyl)-6-(p-aminomethylphenoxymethyl)pyrimidine, directly derived from CAS 24346-14-3, can be conjugated with a terminal sulfonyl fluoride to yield an active-site-directed irreversible inhibitor of DHFR [1]. In head-to-head isozyme specificity studies on L1210 mouse leukemia vs. mouse liver DHFR, the irreversible inhibitor exhibited selective inactivation of the tumor enzyme, whereas the parent reversible compound (CAS 24346-14-3) showed no such irreversible time-dependent inhibition. The irreversible inhibitor achieved a partition ratio (k3/k4) that favored covalent modification of the tumor isozyme over the liver isozyme, a selectivity feature lost if the 6-phenoxymethyl spacer is altered in length or geometry [2].

Irreversible enzyme inhibition dihydrofolate reductase active-site-directed inhibitor

Structural Uniqueness of the 5-(3,4-Dichlorophenyl) Motif vs. Common 5-Benzyl-2,4-diaminopyrimidines

The 5-(3,4-dichlorophenyl) substituent distinguishes CAS 24346-14-3 from the broadly used 5-benzyl-2,4-diaminopyrimidine antifolates such as trimethoprim and pyrimethamine. In DHFR inhibition studies, 5-benzyl-2,4-diaminopyrimidines typically exhibit IC50 values in the micromolar range against mammalian DHFR, but the addition of a 3,4-dichloro substitution on the 5-phenyl ring combined with a 6-phenoxymethyl spacer was shown by Baker et al. to dramatically enhance binding to the L1210 DHFR isozyme, enabling the design of covalent inhibitors [1]. While exact IC50 values for CAS 24346-14-3 itself are not provided in the available abstracts, the systematic investigation of 5-(3,4-dichlorophenyl) vs. other 5-aryl substitutions in the Baker series confirms that the 3,4-dichloro pattern is essential for sub-micromolar affinity required for effective irreversible labeling [2].

Dihydrofolate reductase antifolate structure-activity relationship

Validated Application Scenarios for 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- Based on Published Differentiation Evidence


Synthesis of Active-Site-Directed Irreversible DHFR Inhibitors via 6-Aminomethyl Derivatization

The primary documented use of CAS 24346-14-3 is as the immediate precursor for 6-(p-aminomethylphenoxymethyl)-2,4-diamino-5-(3,4-dichlorophenyl)pyrimidine, which is then conjugated with sulfonyl fluoride warheads to produce covalent DHFR inactivators [1]. This application is supported by the Baker series demonstrating that the 6-phenoxymethyl spacer positions the warhead for selective reaction with the tumor DHFR isozyme active-site nucleophile [2].

QSAR Model Calibration and Validation for 2,4-Diamino-5-(3,4-dichlorophenyl)pyrimidine DHFR Inhibitors

The inclusion of CAS 24346-14-3 in the 105-compound Hansch QSAR dataset establishes it as a characterized data point for calibrating substituent constants in DHFR inhibitor design [1]. Researchers developing new computational models for antifolate binding can use this compound as a known reference to validate predictions for 6-phenoxymethyl substituent effects.

Comparative Tumor-Selective Enzyme Inactivation Studies Using the Baker Irreversible Inhibitor Framework

The differential inactivation of L1210 leukemia vs. liver DHFR by irreversible derivatives of CAS 24346-14-3 provides a reference system for studying isozyme-selective covalent inhibition [1]. Using the parent compound (CAS 24346-14-3) as a reversibly binding control, researchers can dissect the contributions of non-covalent recognition vs. covalent bond formation to target selectivity [2].

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